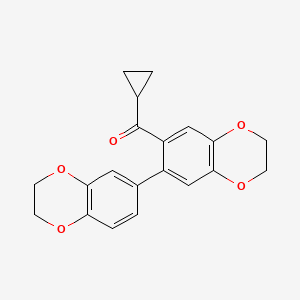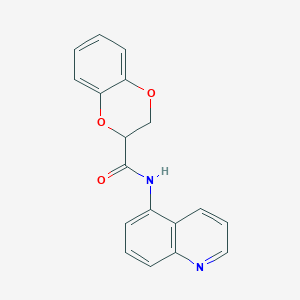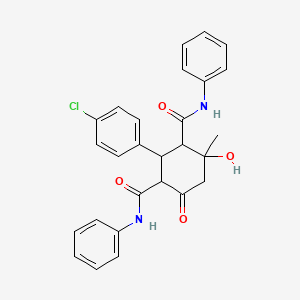
Cyclopropyl(2,2',3,3'-tetrahydro-6,6'-bi-1,4-benzodioxin-7-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclopropyl(2,2’,3,3’-tetrahydro-6,6’-bi-1,4-benzodioxin-7-yl)methanone is a complex organic compound characterized by its unique structure, which includes a cyclopropyl group and a bi-1,4-benzodioxin moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopropyl(2,2’,3,3’-tetrahydro-6,6’-bi-1,4-benzodioxin-7-yl)methanone typically involves multiple steps. One common approach is the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of catalysts and specific solvents to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to isolate the final product.
Análisis De Reacciones Químicas
Types of Reactions
Cyclopropyl(2,2’,3,3’-tetrahydro-6,6’-bi-1,4-benzodioxin-7-yl)methanone can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.
Aplicaciones Científicas De Investigación
Cyclopropyl(2,2’,3,3’-tetrahydro-6,6’-bi-1,4-benzodioxin-7-yl)methanone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It may be studied for its potential biological activity and interactions with biological molecules.
Medicine: Research may explore its potential as a therapeutic agent or its role in drug development.
Industry: It can be used in the development of new materials or as an intermediate in chemical manufacturing.
Mecanismo De Acción
The mechanism of action of Cyclopropyl(2,2’,3,3’-tetrahydro-6,6’-bi-1,4-benzodioxin-7-yl)methanone involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context of its use.
Comparación Con Compuestos Similares
Similar Compounds
5,5’,6,6’-Tetrahydro-4H,4’H-2,2’-bipyran: This compound shares structural similarities with Cyclopropyl(2,2’,3,3’-tetrahydro-6,6’-bi-1,4-benzodioxin-7-yl)methanone but differs in its specific functional groups and overall structure.
Uniqueness
Cyclopropyl(2,2’,3,3’-tetrahydro-6,6’-bi-1,4-benzodioxin-7-yl)methanone is unique due to its specific combination of functional groups and its potential applications across various scientific disciplines. Its structure allows for diverse chemical reactivity and interactions, making it a valuable compound for research and industrial applications.
Propiedades
Fórmula molecular |
C20H18O5 |
|---|---|
Peso molecular |
338.4 g/mol |
Nombre IUPAC |
cyclopropyl-[7-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,3-dihydro-1,4-benzodioxin-6-yl]methanone |
InChI |
InChI=1S/C20H18O5/c21-20(12-1-2-12)15-11-19-18(24-7-8-25-19)10-14(15)13-3-4-16-17(9-13)23-6-5-22-16/h3-4,9-12H,1-2,5-8H2 |
Clave InChI |
FXHYEXHUSTZUAG-UHFFFAOYSA-N |
SMILES canónico |
C1CC1C(=O)C2=CC3=C(C=C2C4=CC5=C(C=C4)OCCO5)OCCO3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-(5-Chloro-1,3-benzoxazol-2-yl)-4,6-dimethylthieno[2,3-b]pyridin-3-amine](/img/structure/B11050335.png)

![1'-[(4-Methoxy-3,5-dimethylpyridin-2-yl)methyl]-1,4'-bipiperidine-4'-carboxamide](/img/structure/B11050340.png)
![(4,4-dimethyl-1-thioxo-1,4,8,9-tetrahydro-5H-[1,4]dioxino[2,3-g][1,2]dithiolo[3,4-c]quinolin-5-yl)(thiophen-2-yl)methanone](/img/structure/B11050343.png)
![2-[(2-aminophenyl)sulfanyl]-N-(5-chloro-2-methylphenyl)acetamide](/img/structure/B11050347.png)
![N-[3-(butanoylamino)-4-methoxyphenyl]-3,4,5-trimethoxybenzamide](/img/structure/B11050359.png)
![N-{7-[(2-chlorophenyl)carbonyl]-2,3-dihydro-1,4-benzodioxin-6-yl}-3-fluorobenzamide](/img/structure/B11050360.png)
![Methyl 4-(3-{4-[2-(4-ethylpiperidin-1-yl)ethyl]piperidin-1-yl}-2,5-dioxopyrrolidin-1-yl)benzoate](/img/structure/B11050392.png)
![3-[(7-Bromo-2,1,3-benzoxadiazol-5-yl)amino]propan-1-ol](/img/structure/B11050397.png)
![5-phenyl-5H-[1,2,3]triazolo[4,5-d]pyridazin-4-ol](/img/structure/B11050404.png)

![10-({5-[(4-Chlorobenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazol-3-YL}methyl)-9(10H)-acridinone](/img/structure/B11050419.png)